molecular formula C21H21N3O2S B3313259 4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946353-86-2

4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B3313259
CAS No.: 946353-86-2
M. Wt: 379.5 g/mol
InChI Key: IEVGQUAEBFJEFQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6 and a benzamide moiety at position 5. This structural framework is common in bioactive compounds targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and cancer cell pathways .

Properties

IUPAC Name

4-ethoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-26-17-10-8-16(9-11-17)20(25)22-14-18-19(15-6-4-3-5-7-15)23-21-24(18)12-13-27-21/h3-11H,2,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVGQUAEBFJEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b][1,3]thiazole derivative in the presence of a palladium catalyst.

    Amidation: The final step involves the reaction of the substituted imidazo[2,1-b][1,3]thiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Imidazothiazole Cores

Key Observations :

  • Substituent Impact: Bromophenyl (12h) and cyanobutyl (12k) groups increase molecular weight but reduce synthetic yield compared to the target compound’s ethoxy group, which may improve solubility .
  • Bioactivity: The target’s benzamide moiety aligns with 6a’s sulfonyl group, both critical for enzyme binding. The ethoxy group’s electron-donating effect could enhance π-stacking in IDO1’s hydrophobic pocket, akin to 6a’s dimethylamino group .
  • Anticancer Potential: While the target lacks direct data, its imidazothiazole scaffold matches 7b’s thiadiazole core, suggesting possible cytotoxicity via similar mechanisms (e.g., tubulin inhibition) .

Thiazole-Triazole and Benzimidazole Derivatives

Compounds in (9a–9e) feature phenoxymethyl-triazole-thiazole acetamides with varying aryl groups. Compared to the target:

  • Activity : 9c (4-bromophenyl) showed optimal docking in α-glucosidase assays, suggesting halogenated aryl groups enhance binding—a trait the target’s 4-ethoxy group may lack .

Spatial and Stereochemical Considerations

highlights imidazothiazole-coumarin hybrids where Z/E isomerism (e.g., 7-Z vs. 10-E) dictates antiviral activity. The target’s rigid imidazothiazole core and planar benzamide may restrict conformational flexibility, favoring target engagement over promiscuous binding .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : The target’s imidazothiazole core aligns with IDO1 inhibitors (), where the benzamide’s ethoxy group may mimic 6a’s sulfonyl moiety in occupying the heme-binding pocket .
  • Anticancer Activity : Thiazole derivatives () with IC50 < 2 μg/mL share structural motifs (e.g., acetylpyridinyl) that induce apoptosis, suggesting the target’s phenyl-imidazothiazole could act similarly .
  • Physicochemical Properties : The ethoxy group’s moderate hydrophobicity (clogP ~3.5 estimated) may balance membrane permeability and solubility better than bromophenyl (clogP >4) or polar triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

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